molecular formula C13H12BFO3 B1438316 (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid CAS No. 1072951-78-0

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1438316
CAS No.: 1072951-78-0
M. Wt: 246.04 g/mol
InChI Key: MSMQSLDBKPNEPX-UHFFFAOYSA-N
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Description

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that has garnered significant attention in the field of biomedicine. This compound is known for its potential in developing pioneering medications aimed at combating various ailments. Its unique structure, which includes a boronic acid group attached to a phenyl ring substituted with a 2-fluorobenzyl group, makes it a valuable compound for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary targets of (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid are disease-causing protein receptors and enzymes associated with conditions such as cancer, malignancies, and painful inflammatory diseases . The compound has been shown to effectively target these proteins, leading to potential therapeutic effects .

Mode of Action

This compound is an organoboron reagent used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. The compound interacts with its targets through a process known as transmetalation, where it is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway affected by this compound . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s role in suzuki–miyaura cross-coupling reactions suggests that it may have unique pharmacokinetic properties related to its stability and reactivity .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in Suzuki–Miyaura cross-coupling reactions . By participating in these reactions, the compound can facilitate the formation of carbon–carbon bonds, which can have significant effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound is involved, depends on the presence of a suitable metal catalyst and appropriate reaction conditions . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemical species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general synthetic route involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as water or organic solvents like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acid components after deprotection can mitigate costs and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.

    Biology: The compound is studied for its potential to target specific protein receptors and enzymes, making it valuable in biochemical research.

    Medicine: It has been explored for its potential in developing medications for cancer, inflammatory diseases, and other ailments.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)boronic acid: Similar in structure but lacks the 2-fluorobenzyl group, making it less versatile in certain reactions.

    (4-(Trifluoromethyl)phenyl)boronic acid: Contains a trifluoromethyl group instead of a fluorobenzyl group, which can affect its reactivity and applications.

Uniqueness

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid stands out due to its unique combination of a boronic acid group and a 2-fluorobenzyl group. This structure enhances its reactivity and allows for a broader range of applications in organic synthesis, biomedicine, and industrial processes.

Properties

IUPAC Name

[4-[(2-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMQSLDBKPNEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=CC=C2F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655847
Record name {4-[(2-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-78-0
Record name {4-[(2-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-78-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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